molecular formula C11H18Cl2N2O B2929080 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride CAS No. 1707713-82-3

3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride

Cat. No. B2929080
CAS RN: 1707713-82-3
M. Wt: 265.18
InChI Key: UQKBZFFISKDIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride” is a chemical compound with the molecular formula C11H16N2O·2HCl . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 308.21 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : A novel method for the synthesis of related piperidine derivatives is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine compounds. This method is significant for producing large quantities, offering an alternative to complex multi-stage processes (Smaliy et al., 2011).

  • Utility in Corrosion Inhibition : Piperidine derivatives, including those structurally similar to 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride, have been studied for their potential in inhibiting the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption and corrosion inhibition properties (Kaya et al., 2016).

Biological and Pharmaceutical Research

  • Insecticidal Properties : Some pyridine derivatives have been found to possess significant insecticidal activities. These compounds, including piperidinium derivatives, demonstrate promising results in controlling pests such as the cowpea aphid (Bakhite et al., 2014).

  • Antimicrobial Activity : Piperidin-4-ones, synthesized through an atom economic and stereoselective process, have shown potential in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their role in antimicrobial research (Kumar et al., 2008).

  • Neurological Research : Piperidine derivatives have been studied for their effects on neurological functions. For instance, a novel 4-substituted piperidine was observed to cause a Parkinson-like neurologic deficit in primates, suggesting its potential use in studying neurological disorders (Wilkening et al., 1986).

Molecular and Crystallography Studies

  • Molecular Structures : Research has been conducted to understand the molecular and crystal structures of compounds related to 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride. These studies provide insights into the conformation and packing of molecules in crystals, which is crucial for the development of new compounds (Kuleshova & Khrustalev, 2000).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-methyl-4-piperidin-3-yloxypyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-7-13-6-4-11(9)14-10-3-2-5-12-8-10;;/h4,6-7,10,12H,2-3,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKBZFFISKDIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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